Cas no 866135-72-0 (4-1-(2-Fluorophenyl)-3-hydroxypropyl-1lambda~6~,4-thiazinane-1,1-dione)

4-1-(2-Fluorophenyl)-3-hydroxypropyl-1lambda~6~,4-thiazinane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 4-[1-(2-FLUOROPHENYL)-3-HYDROXYPROPYL]-1LAMBDA6,4-THIAZINANE-1,1-DIONE
- 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide
- 4-1-(2-Fluorophenyl)-3-hydroxypropyl-1lambda~6~,4-thiazinane-1,1-dione
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4-1-(2-Fluorophenyl)-3-hydroxypropyl-1lambda~6~,4-thiazinane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7X-0863-10G |
4-[1-(2-fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione |
866135-72-0 | >90% | 10g |
£5775.00 | 2023-09-08 | |
Key Organics Ltd | 7X-0863-10MG |
4-[1-(2-fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione |
866135-72-0 | >90% | 10mg |
£63.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644762-5mg |
4-(1-(2-Fluorophenyl)-3-hydroxypropyl)thiomorpholine 1,1-dioxide |
866135-72-0 | 98% | 5mg |
¥573.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644762-10mg |
4-(1-(2-Fluorophenyl)-3-hydroxypropyl)thiomorpholine 1,1-dioxide |
866135-72-0 | 98% | 10mg |
¥739.00 | 2024-04-27 | |
A2B Chem LLC | AI80710-500mg |
4-[1-(2-fluorophenyl)-3-hydroxypropyl]-1lambda6-thiomorpholine-1,1-dione |
866135-72-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI80710-10mg |
4-[1-(2-fluorophenyl)-3-hydroxypropyl]-1lambda6-thiomorpholine-1,1-dione |
866135-72-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI80710-1g |
4-[1-(2-fluorophenyl)-3-hydroxypropyl]-1lambda6-thiomorpholine-1,1-dione |
866135-72-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877084-1g |
4-(1-(2-Fluorophenyl)-3-hydroxypropyl)thiomorpholine 1,1-dioxide |
866135-72-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
TRC | F161105-25mg |
4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione |
866135-72-0 | 25mg |
$ 230.00 | 2022-06-05 | ||
Key Organics Ltd | 7X-0863-1MG |
4-[1-(2-fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione |
866135-72-0 | >90% | 1mg |
£37.00 | 2023-09-08 |
4-1-(2-Fluorophenyl)-3-hydroxypropyl-1lambda~6~,4-thiazinane-1,1-dione Related Literature
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on 4-1-(2-Fluorophenyl)-3-hydroxypropyl-1lambda~6~,4-thiazinane-1,1-dione
4-1-(2-Fluorophenyl)-3-hydroxypropyl-1λ~6~,4-thiazinane-1,1-dione: A Comprehensive Overview
The compound with CAS No. 866135-72-0, known as 4-1-(2-Fluorophenyl)-3-hydroxypropyl-1λ~6~,4-thiazinane-1,1-dione, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a thiazinane skeleton and a hydroxypropyl substituent attached to a 2-fluorophenyl group. The combination of these elements contributes to its intriguing chemical properties and potential applications in drug development.
Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis of this compound with greater precision. The thiazinane ring system, a six-membered ring containing sulfur and nitrogen atoms, is a key structural motif that imparts distinctive electronic and steric properties. The presence of the hydroxypropyl group introduces hydrophilic characteristics, while the 2-fluorophenyl substituent enhances the molecule's lipophilicity. These complementary properties make the compound an attractive candidate for various biomedical applications.
One of the most promising areas of research involving this compound is its potential as a pharmacological agent. Studies have shown that the thiazinane framework can serve as a scaffold for designing bioactive molecules with specific therapeutic effects. For instance, the compound's ability to modulate cellular signaling pathways has been explored in recent investigations. Researchers have demonstrated that it exhibits selective activity against certain enzymes, making it a potential lead compound for drug discovery.
The synthesis of 4-1-(2-Fluorophenyl)-3-hydroxypropyl-1λ~6~,4-thiazinane-1,1-dione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazinane ring through cyclization reactions and the subsequent introduction of functional groups such as the hydroxypropyl chain and the fluorophenyl substituent. These steps require precise control over reaction conditions to ensure high yields and product purity.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility. The compound's stability under various environmental conditions has also been evaluated, revealing its suitability for long-term storage and use in diverse experimental settings.
In terms of biological activity, recent studies have focused on its effects on cellular systems. For example, investigations into its interaction with membrane receptors have revealed potential applications in treating conditions related to receptor dysfunction. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, further supporting its potential as a drug candidate.
The development of analogs based on this compound's structure has also been an active area of research. By modifying specific functional groups or altering the substitution pattern on the thiazinane ring, scientists aim to enhance its pharmacokinetic properties or expand its spectrum of biological activities. These efforts are driven by the need for more effective and targeted therapeutic agents in an increasingly complex medical landscape.
In conclusion, 4-1-(2-Fluorophenyl)-3-hydroxypropyl-1λ~6~,4-thiazinane-1,1-dione represents a significant advancement in chemical synthesis and drug discovery. Its unique structure, coupled with promising biological activity profiles, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the development of innovative therapeutic solutions.
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